SU-5402 Ethyl Ester
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Overview
Description
SU-5402 Ethyl Ester is a biochemical compound with the molecular formula C₁₉H₂₀N₂O₃ and a molecular weight of 324.37. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies. This compound is known for its role as an inhibitor in various biochemical pathways, making it a valuable tool for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
SU-5402 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SU-5402 Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SU-5402 Ethyl Ester involves its role as an inhibitor of specific biochemical pathways. It targets and inhibits vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and platelet-derived growth factor receptor beta. These inhibitions disrupt the signaling pathways involved in cell growth and proliferation, making it a valuable tool in cancer research and other biomedical studies .
Comparison with Similar Compounds
Similar Compounds
SU-5402: The parent compound without the ethyl ester group.
PD173074: Another inhibitor of fibroblast growth factor receptors.
Uniqueness
SU-5402 Ethyl Ester is unique due to its specific inhibition profile and the presence of the ethyl ester group, which can influence its solubility and bioavailability. This makes it distinct from other similar compounds and valuable for specific research applications .
Biological Activity
SU-5402 Ethyl Ester is a potent biochemical compound primarily recognized for its role as an inhibitor of various receptor tyrosine kinases, notably the fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This article delves into its biological activity, mechanisms of action, research findings, and applications in scientific studies.
- Molecular Formula : C₁₉H₂₀N₂O₃
- Molecular Weight : 324.37 g/mol
- CAS Number : 210644-65-8
This compound functions primarily by inhibiting the phosphorylation of specific tyrosine residues on FGFRs and other related receptors. This inhibition disrupts downstream signaling pathways involved in cell growth, differentiation, and survival. The compound exhibits varying degrees of potency against different receptors:
Receptor Type | IC50 Value (nM) |
---|---|
VEGFR2 | 20 |
FGFR1 | 30 |
PDGFRβ | 510 |
These values indicate that this compound is particularly effective against VEGFR2 and FGFR1, making it a valuable tool in cancer research and therapeutic development .
In Vitro Studies
-
Cell Proliferation and Differentiation :
- In studies involving PC12 cells and primary mouse bone marrow stromal cells (BMSCs), SU-5402 induced significant changes in cellular responses by inhibiting FGFR-mediated signaling pathways. This led to reduced cell proliferation and enhanced neuronal differentiation .
- Treatment with SU-5402 resulted in decreased phosphorylation of critical proteins such as PKM2 and LDHA, which are involved in metabolic pathways essential for cancer cell survival .
- Impact on Cancer Models :
In Vivo Studies
- Cystic Fibrosis Research :
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental setups:
- Neuronal Differentiation :
- Tumor Growth Inhibition :
Applications in Research
This compound is widely utilized in biochemical assays to explore enzyme activities, protein interactions, and cellular responses to growth factors. Its unique inhibition profile makes it a valuable reagent in:
- Proteomics : Understanding protein interactions and modifications.
- Cancer Research : Investigating the role of receptor tyrosine kinases in tumorigenesis.
- Drug Discovery : Identifying potential therapeutic targets for various diseases.
Properties
CAS No. |
210644-65-8 |
---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-18(22)9-8-13-12(2)11-20-17(13)10-15-14-6-4-5-7-16(14)21-19(15)23/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,21,23)/b15-10- |
InChI Key |
MZJWAAUWSPTDQB-GDNBJRDFSA-N |
SMILES |
CCOC(=O)CCC1=C(NC=C1C)C=C2C3=CC=CC=C3NC2=O |
Isomeric SMILES |
CCOC(=O)CCC1=C(NC=C1C)/C=C\2/C3=CC=CC=C3NC2=O |
Canonical SMILES |
CCOC(=O)CCC1=C(NC=C1C)C=C2C3=CC=CC=C3NC2=O |
Synonyms |
2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl-4-methyl-1H-pyrrole-3-propanoic Acid Ethyl Ester; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.